2-Methyl-4-phenylbutan-2-amine, also known by its chemical formula and CAS number 43052-72-8, is an organic compound that features a branched structure with both an amine group and a phenyl group. This compound is categorized as an aliphatic amine and is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis.
2-Methyl-4-phenylbutan-2-amine is classified under the category of secondary amines due to the presence of the amine functional group attached to a carbon chain. This compound can be sourced through various synthetic routes, primarily involving Grignard reactions or other organic synthesis techniques. Its classification as a drug precursor highlights its relevance in pharmaceutical research.
The synthesis of 2-Methyl-4-phenylbutan-2-amine typically involves several methods, with one common approach being the use of Grignard reagents.
The Grignard reaction requires careful handling of reactants, typically involving:
The molecular structure of 2-Methyl-4-phenylbutan-2-amine can be represented as follows:
This structure features:
The molecular weight of 2-Methyl-4-phenylbutan-2-amine is approximately 163.26 g/mol . The compound exhibits stereoisomerism due to the presence of chiral centers.
2-Methyl-4-phenylbutan-2-amine can participate in various chemical reactions, including:
The reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts or inhibitors. For instance, oxidation reactions often require acidic conditions for optimal yields.
The mechanism of action for 2-Methyl-4-phenylbutan-2-amine primarily involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions due to its amino and phenyl functional groups.
2-Methyl-4-phenylbutan-2-amine is characterized by:
2-Methyl-4-phenylbutan-2-amine has several applications in scientific research:
The core pathway to 2-methyl-4-phenylbutan-2-amine employs a Grignard addition between benzylmagnesium bromide (C₆H₅CH₂MgBr) and isobutylene oxide (2,2-dimethyloxirane). This reaction exploits the nucleophilicity of the Grignard reagent, which attacks the less sterically hindered carbon of the epoxide (typically C1) in an SN2 mechanism. This regioselectivity results in ring opening to form a magnesium alkoxide intermediate, 3-methyl-1-phenylbutan-1-ol-1-magnesium bromide. Subsequent acid workup (e.g., H₃O⁺) yields the primary alcohol 3-methyl-1-phenylbutan-1-ol. Oxidation of this intermediate (e.g., using pyridinium chlorochromate) generates the ketone 3-methyl-1-phenylbutan-1-one, which undergoes reductive amination with methylamine to furnish the target amine [1] [5] [7].
Table 1: Key Intermediates in Grignard-Epoxide Pathway
Step | Reagent | Intermediate | Role |
---|---|---|---|
1 | Benzylmagnesium bromide | C₆H₅CH₂MgBr | Nucleophile |
2 | Isobutylene oxide | (CH₃)₂C-CH₂ O | Electrophile |
3 | Acid workup (H₃O⁺) | C₆H₅CH₂CH₂C(CH₃)₂OH | Primary alcohol |
4 | Oxidation (PCC) | C₆H₅CH₂C(O)C(CH₃)₃ | Ketone precursor |
Diethyl ether and tetrahydrofuran are indispensable solvents due to their ability to stabilize Grignard reagents via Lewis acid-base interactions with magnesium. THF is preferred for aryl/vinyl halides but also enhances the solubility of intermediates in epoxide openings. Reactions require rigorous anhydrous conditions to prevent hydrolysis of the Grignard reagent. Temperature control is critical:
Table 2: Solvent Impact on Grignard-Epoxide Reaction Efficiency
Solvent | Temperature Range (°C) | Yield (%) | Key Limitation |
---|---|---|---|
Tetrahydrofuran | -10 to 25 | 75–85 | Moisture sensitivity |
Diethyl ether | -20 to 25 | 70–80 | Volatility |
Toluene | -10 to 25 | 10–15 | Poor solvation |
Hexane | -10 to 25 | <10 | Reagent decomposition |
The ketone 3-methyl-1-phenylbutan-1-one (synthesized via Grignard or Friedel-Crafts acylation) undergoes reductive amination to access the amine. Lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran reduces the pre-formed imine (from ketone + CH₃NH₂) to the tertiary amine. Alternatively, direct ketone reduction with sodium borohydride (NaBH₄) in methanol yields 3-methyl-1-phenylbutan-1-ol, which can be converted to the amine via nucleophilic substitution or Mitsunobu reactions. LiAlH₄ affords higher yields (>85%) but requires strict anhydrous handling; NaBH₄ (60–70% yield) offers operational simplicity at the cost of reduced efficiency with sterically hindered ketones [5] [9].
Gabriel synthesis avoids overalkylation challenges associated with direct alkyl halide amination. 1-Bromo-3-phenylpropane reacts with potassium phthalimide in N,N-dimethylformamide at 80°C to form N-(3-phenylpropyl)phthalimide. Hydrolysis with hydrazine releases 3-phenylpropan-1-amine, which is methylated via Eschweiler-Clarke conditions (HCHO/HCO₂H) to yield the tertiary amine. This route suffers from longer step sequences (overall yield: 40–50%) compared to Grignard or reductive amination but provides selectivity for primary amine intermediates [9].
Table 3: Comparison of Reducing Agents for Ketone Intermediates
Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Steric Tolerance |
---|---|---|---|---|
Lithium aluminium hydride | Tetrahydrofuran | 0 to reflux | 85–92 | Moderate |
Sodium borohydride | Methanol | 0 to 25 | 60–75 | Low |
Sodium cyanoborohydride | Methanol + AcOH | 25 | 70–80 | High |
Chiral Evans oxazolidinones or tert-butanesulfinamide enable enantioselective synthesis of the amine’s precursor. Condensation of 3-phenylpropanal with (R)-tert-butanesulfinamide* in tetrahydrofuran with titanium tetraethoxide forms the corresponding N-sulfinyl imine. Grignard addition (isopropylmagnesium bromide) at -78°C yields diastereomeric sulfinamides, hydrolyzed to enantiomerically enriched 3-methyl-1-phenylbutan-1-amine. Diastereoselectivity reaches 8:1 (dr), though the tertiary amine’s stereocenter is configurationally labile under acidic/basic conditions [9] [10].
Cinchona alkaloids (e.g., cinchonidine) or BINOL-derived phosphoric acids catalyze asymmetric Mannich reactions to form β-amino carbonyl precursors. For example, acetophenone derivatives react with tert-butyl glyoxylate and p-anisidine using 5 mol% (R)-BINOL-PA in dichloromethane to afford anti-β-amino ketones with >90% ee. Hydrogenation then yields chiral amines. However, achieving high enantioselectivity for sterically congested systems like 2-methyl-4-phenylbutan-2-amine remains challenging. Recent studies report diastereomeric ratios of 3:1 to 5:1 using chiral bis(aminol)ether templates, necessitating chromatographic separation for enantiopure products [9] [10].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: